molecular formula C10H13NS2 B13000738 N-(2-(Methylthio)phenyl)thietan-3-amine

N-(2-(Methylthio)phenyl)thietan-3-amine

Cat. No.: B13000738
M. Wt: 211.4 g/mol
InChI Key: WBOZEEAXWHBUTA-UHFFFAOYSA-N
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Description

N-(2-(Methylthio)phenyl)thietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietan-3-amine core substituted with a 2-(methylthio)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Methylthio)phenyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-(methylthio)phenyl halides with thietan-3-amine. This reaction typically requires the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Another method involves the cyclization of 2-(methylthio)phenylthiourea with 1,3-dihaloalkanes in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired thietane derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production typically requires the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .

Mechanism of Action

The mechanism of action of N-(2-(Methylthio)phenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing thietane ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular processes, including apoptosis and cell signaling pathways . Additionally, the compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Methylthio)phenyl)thietan-3-amine is unique due to the combination of the thietane ring and the 2-(methylthio)phenyl group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C10H13NS2

Molecular Weight

211.4 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)thietan-3-amine

InChI

InChI=1S/C10H13NS2/c1-12-10-5-3-2-4-9(10)11-8-6-13-7-8/h2-5,8,11H,6-7H2,1H3

InChI Key

WBOZEEAXWHBUTA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC2CSC2

Origin of Product

United States

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